1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane is a halogenated organic compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane typically involves halogenation reactions. The process begins with a suitable hydrocarbon precursor, which undergoes successive chlorination and fluorination steps. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding halogenated compound interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s high electronegativity and steric hindrance play crucial roles in its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane can be compared with other halogenated compounds, such as:
- 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
- 1,1,2,2,3-Pentachloro-1-fluoropropane
- 3,3’,4,4’,5-Pentachloro-1,1’-biphenyl
These compounds share similar halogenation patterns but differ in their carbon chain length and the number of halogen atoms. The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Eigenschaften
116046-22-1 | |
Molekularformel |
C5Cl5F7 |
Molekulargewicht |
370.3 g/mol |
IUPAC-Name |
1,1,1,2,2-pentachloro-3,3,4,4,5,5,5-heptafluoropentane |
InChI |
InChI=1S/C5Cl5F7/c6-1(7,4(8,9)10)2(11,12)3(13,14)5(15,16)17 |
InChI-Schlüssel |
BCMZUOGMRHEUAA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(F)F)(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.